Ethyl 5-(Bromomethyl)-1,2,3-Thiadiazole-4-Carboxylate (CAS: 80022-72-6): A Comprehensive Technical Guide for Synthesis and Application
Ethyl 5-(Bromomethyl)-1,2,3-Thiadiazole-4-Carboxylate (CAS: 80022-72-6): A Comprehensive Technical Guide for Synthesis and Application
Executive Summary
The heterocyclic building block Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) is a critical intermediate in the design of advanced agrochemicals and pharmaceutical agents. Characterized by its highly reactive benzylic-like bromomethyl group and the electron-deficient 1,2,3-thiadiazole core, this compound serves as a primary precursor for synthesizing plant defense elicitors (such as Tiadinil analogs) and novel antimicrobial drugs.
This whitepaper provides an in-depth mechanistic analysis of its synthesis, self-validating experimental protocols, and its biological application in triggering Systemic Acquired Resistance (SAR) pathways.
Physicochemical Properties & Molecular Identification
To establish a baseline for analytical verification, the quantitative and structural data for CAS 80022-72-6 are summarized below. These parameters are essential for confirming product identity via mass spectrometry and crystallography.
| Property | Value |
| Chemical Name | Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate |
| CAS Number | 80022-72-6 |
| Molecular Formula | C₆H₇BrN₂O₂S |
| Molecular Weight | 251.10 g/mol |
| Monoisotopic Mass | 249.94116 Da |
| SMILES | CCOC(=O)C1=C(SN=N1)CBr |
| InChIKey | RMYRMQVQMKSYJG-UHFFFAOYSA-N |
Data supported by 1.
Mechanistic Synthesis & Experimental Protocols
The synthesis of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate is a rigorous two-step process. It requires the construction of the heteroaromatic core followed by a highly regioselective radical substitution.
Step 1: Construction of the 1,2,3-Thiadiazole Core (Hurd-Mori Reaction)
Causality & Mechanism: The 2 is the most efficient method for assembling the 1,2,3-thiadiazole ring. It utilizes thionyl chloride ( SOCl2 ) acting dualistically as an electrophile and a sulfur source. When reacted with an α -methylene acyl hydrazone (derived from ethyl acetoacetate), SOCl2 attacks the nucleophilic hydrazone nitrogen. Subsequent elimination of HCl and SO2 drives the cyclization onto the adjacent carbon, forming the thermodynamically stable aromatic Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Self-Validating Protocol: Hurd-Mori Cyclization
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Hydrazone Formation: Dissolve ethyl 2-(tosylhydrazono)butanoate (1.0 eq) in anhydrous dichloromethane (DCM).
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Cyclization: Cool the reaction vessel to 0°C under an inert argon atmosphere. Dropwise, add thionyl chloride (1.5 eq).
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Validation Check 1 (Gas Evolution): The reaction will immediately begin evolving HCl and SO2 gas. Route the effluent through a basic scrubber. The cessation of bubbling (typically after 2-3 hours at room temperature) is the first physical indicator of reaction completion.
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Validation Check 2 (TLC): Perform Thin Layer Chromatography (Hexane:EtOAc 4:1). The disappearance of the UV-active hydrazone spot confirms complete conversion.
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Workup: Quench carefully with saturated aqueous NaHCO3 until pH 7 is reached (validating the neutralization of excess SOCl2 ). Extract with DCM, dry over MgSO4 , and concentrate to yield the 5-methyl intermediate.
Step 2: Regioselective Radical Bromination (Wohl-Ziegler Reaction)
Causality & Mechanism: To convert the 5-methyl intermediate to the target 5-bromomethyl compound (CAS: 80022-72-6), a Wohl-Ziegler bromination is employed. The 5-methyl group is highly activated (analogous to a benzylic position) due to the electron-withdrawing nature of the adjacent thiadiazole ring. Using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) ensures a low, steady concentration of bromine radicals, preventing destructive electrophilic aromatic substitution or over-bromination to the dibromomethyl derivative.
Self-Validating Protocol: Radical Bromination
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Initiation: Dissolve Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq) in anhydrous carbon tetrachloride ( CCl4 ) or a greener alternative like trifluorotoluene. Add NBS (1.05 eq) and AIBN (0.05 eq).
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Propagation: Heat the mixture to reflux (approx. 75-80°C).
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Validation Check 3 (Visual Density Shift): This is a classic self-validating step. Unreacted NBS is dense and rests at the bottom of the flask. As the radical chain reaction proceeds, NBS is consumed and succinimide is generated. Succinimide is less dense than the halogenated solvent and floats to the surface. When the solid mass transitions entirely from the bottom to the top of the solvent, the reaction is visually confirmed as complete.
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Purification: Cool the mixture to 0°C to fully precipitate the succinimide. Filter the solid. Concentrate the filtrate under reduced pressure.
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Final Verification: Purify via silica gel chromatography. Confirm the structure via 1H -NMR; the disappearance of the singlet at ~2.8 ppm (methyl) and the appearance of a new singlet at ~4.9 ppm (bromomethyl) validates the successful synthesis of CAS 80022-72-6.
Chemical synthesis workflow for CAS 80022-72-6.
Applications in Agrochemicals: Systemic Acquired Resistance (SAR)
Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate is a highly sought-after electrophile for synthesizing plant defense elicitors. By substituting the bromine with various nucleophiles (e.g., amines, thiols), researchers generate libraries of3.
The Mechanism of SAR Elicitors
Unlike traditional fungicides that directly target the pathogen, 1,2,3-thiadiazole derivatives (such as the commercial elicitor Tiadinil and its 4) act as immunomodulators within the host plant.
These compounds mimic the biological action of Salicylic Acid (SA). Upon application, they trigger the reduction of disulfide bonds in the oligomeric NPR1 (Non-expresser of PR genes 1) protein in the cytoplasm. The resulting NPR1 monomers translocate into the nucleus, where they interact with TGA transcription factors to upregulate Pathogenesis-Related (PR) genes, granting the plant broad-spectrum immunity against viral, bacterial, and fungal pathogens.
Mechanism of Systemic Acquired Resistance induced by thiadiazoles.
Handling, Stability, and Storage
Due to the presence of the highly reactive bromomethyl group, CAS 80022-72-6 is susceptible to hydrolysis if exposed to atmospheric moisture.
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Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C.
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Handling: Use strictly anhydrous solvents during downstream coupling reactions to prevent the formation of the corresponding hydroxymethyl degradation product.
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Toxicity: As an alkylating agent, it poses skin and respiratory hazards. Handle exclusively within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
References
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PubChemLite - 80022-72-6 (C6H7BrN2O2S) . Université du Luxembourg. Available at:[Link]
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Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance . Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]
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Product Class 9: 1,2,3-Thiadiazoles (Hurd-Mori Synthesis) . Science of Synthesis, Thieme Connect. Available at:[Link]
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Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation . Journal of Pesticide Science (J-Stage). Available at:[Link]
Sources
- 1. PubChemLite - 80022-72-6 (C6H7BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation [jstage.jst.go.jp]
